molecular formula C16H12ClF6N3O3 B2960980 N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 338785-31-2

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2960980
CAS No.: 338785-31-2
M. Wt: 443.73
InChI Key: BJEDLBAOMMQIGM-UHFFFAOYSA-N
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Description

“N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom . The compound also features a benzohydrazide group, which is commonly found in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzohydrazide group, and trifluoroethoxy groups. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form substituted pyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a polar molecule and is highly soluble in water and other polar solvents .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential uses in pharmaceutical applications. Given its complex structure, it might interact with various biological targets in unique ways .

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF6N3O3/c17-12-2-1-3-13(24-12)25-26-14(27)10-6-9(28-7-15(18,19)20)4-5-11(10)29-8-16(21,22)23/h1-6H,7-8H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEDLBAOMMQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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